molecular formula C4H12N2O B1432479 1-(2-Methoxyethyl)-1-methylhydrazine CAS No. 470453-33-9

1-(2-Methoxyethyl)-1-methylhydrazine

Cat. No. B1432479
M. Wt: 104.15 g/mol
InChI Key: OPQFFMGMRVZFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-1-methylhydrazine, also known as MEMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MEMH is a hydrazine derivative that has been studied for its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Antineoplastic Applications

1-(2-Methoxyethyl)-1-methylhydrazine derivatives have shown potential in cancer research. For example, certain compounds of this class, such as 1-(arylsulfonyl)-2-[(methoxycarbonyl)sulfenyl]-1-methylhydrazines, were synthesized and evaluated as antineoplastic agents against melanoma in mice. These compounds, by acting as biological methylating agents, demonstrated significant activity against B16 melanoma, highlighting their potential as cancer treatment agents (Hrubiec et al., 1986).

Synthesis of Complex Organic Compounds

The synthesis of complex organic compounds often involves 1-(2-Methoxyethyl)-1-methylhydrazine derivatives. For instance, methyl (2E)-3-methoxyacrylate and excess methylhydrazine yielded 1-methyl-2-pyrazolin-5-one, which is reacted with other compounds to produce diverse organic substances (Eller & Holzer, 2008). Such reactions highlight the versatility of these compounds in organic synthesis.

Pharmaceutical Research

1-(2-Methoxyethyl)-1-methylhydrazine derivatives also play a role in pharmaceutical research. They are involved in the synthesis of potential anticonvulsant agents, such as 1-methyl-4-substituted 3,5-pyrazolidinediones. These compounds, related to phensuximide and diphenylhydantoin, are prepared for potential use in treating convulsive disorders (Kornet et al., 1974).

Analytical Chemistry

In analytical chemistry, methods are developed using derivatives of 1-(2-Methoxyethyl)-1-methylhydrazine. For instance, a GC-MS method was developed to detect trace levels of methylhydrazine, a component synthesized using related derivatives, in experimental drug substances. This showcases the role of these compounds in ensuring the safety and quality of pharmaceutical products (Fortin & Chen, 2010).

properties

IUPAC Name

1-(2-methoxyethyl)-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-6(5)3-4-7-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQFFMGMRVZFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-1-methylhydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methoxyethyl)-1-methylhydrazine
Reactant of Route 2
1-(2-Methoxyethyl)-1-methylhydrazine
Reactant of Route 3
1-(2-Methoxyethyl)-1-methylhydrazine
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxyethyl)-1-methylhydrazine
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxyethyl)-1-methylhydrazine
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxyethyl)-1-methylhydrazine

Citations

For This Compound
1
Citations
B Porath, P Rademacher, R Boese… - … für Naturforschung B, 2002 - degruyter.com
Five hydroxyethyl-2-tetrazenes (1 - 5) and their methyl ethers (6 - 10) have been synthesized and hydrogen bonding in these compounds has been investigated by theoretical and …
Number of citations: 11 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.